![molecular formula C24H29N3O2 B2892820 1-butyl-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912914-99-9](/img/structure/B2892820.png)
1-butyl-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-butyl-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H29N3O2 and its molecular weight is 391.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-butyl-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H30N2O2, with a molecular weight of approximately 370.5 g/mol. The structure features a benzodiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that related benzodiazole derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines, respectively .
Table 1: Cytotoxicity of Related Benzodiazole Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HCT-116 (Colon) | 6.2 |
Compound B | T47D (Breast) | 27.3 |
Compound C | MCF-7 (Breast) | 43.4 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that benzodiazole derivatives can inhibit the growth of multidrug-resistant bacteria, including strains of Staphylococcus aureus. A related study highlighted the effectiveness of certain benzodiazole derivatives as antibacterial agents with mechanisms targeting bacterial division proteins like FtsZ .
Table 2: Antimicrobial Efficacy Against Multidrug-resistant Strains
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | MRSA | 0.5 μg/mL |
Compound B | VRSA | 0.7 μg/mL |
Compound C | E. coli | 1.0 μg/mL |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the benzodiazole ring may inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.
- Interaction with DNA : Some studies suggest that benzodiazole derivatives can intercalate into DNA, leading to apoptosis in cancer cells.
Case Studies
A recent case study focused on a derivative similar to the target compound showed promising results in preclinical trials for treating resistant bacterial infections. The study involved administering the compound to infected mice models, resulting in a significant reduction in bacterial load compared to control groups.
Eigenschaften
IUPAC Name |
1-butyl-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-3-4-12-26-17-19(16-23(26)28)24-25-21-10-5-6-11-22(21)27(24)13-14-29-20-9-7-8-18(2)15-20/h5-11,15,19H,3-4,12-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBGCLBEFJIHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.